molecular formula C12H16BrN3 B3295929 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole CAS No. 890704-00-4

2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B3295929
CAS No.: 890704-00-4
M. Wt: 282.18 g/mol
InChI Key: LTFNQIJPVHVBHZ-UHFFFAOYSA-N
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Description

Significance of Benzo[d]mdpi.comurfu.rursc.orgtriazole Derivatives in Contemporary Organic and Materials Chemistry

The benzo[d] mdpi.comurfu.rursc.orgtriazole (BTz) moiety is a prominent heterocyclic scaffold with a wide array of applications in both industrial and academic settings. mdpi.comresearchgate.net These derivatives are recognized for their multifunctionality, which is crucial for sustainable chemistry as it allows for the development of compounds with multiple desirable properties, thereby saving resources and time. mdpi.com The BTz ring is an electron-deficient system, making it an effective electron-acceptor moiety in the design of donor-acceptor (D-A) architectures. mdpi.comnih.gov This property is fundamental to their use in organic electronics.

In the field of materials science , BTz derivatives are integral components in the synthesis of medium to wide band-gap D-A conjugated polymers for organic solar cells (OSCs) and polymers with electroluminescent and electrochromic properties. mdpi.com They have also been employed in the design of metal-organic frameworks (MOFs). mdpi.com Furthermore, certain BTz-based compounds have been investigated as p-type semiconductors in organic field-effect transistors (OFETs), where the planarity of the molecular structure and efficient intramolecular charge transfer are critical for performance. rsc.orgnih.govsemanticscholar.org

Beyond electronics, benzotriazoles have numerous industrial applications, including their use as corrosion inhibitors in cooling fluids, antifreezing agents, and hydraulic liquids. mdpi.comresearchgate.net They also serve as key chemical intermediates in the manufacturing of dyes, fungicides, and photostabilizers. mdpi.comresearchgate.net In medicinal chemistry, the triazole ring is a component in a variety of therapeutically important compounds, and research has explored their potential as anticancer, antifungal, and anti-HIV agents. researchgate.netnih.gov The versatility and tunable nature of the BTz core allow for the synthesis of a vast range of derivatives with tailored properties for specific applications in fields from optoelectronics to biomedicine. mdpi.com

Rationale for Academic Research on N-2 Substituted Bromoalkyl Benzo[d]mdpi.comurfu.rursc.orgtriazoles

The specific substitution pattern in 2-(6-Bromohexyl)-2H-benzo[d] mdpi.comurfu.rursc.orgtriazole is deliberately designed for strategic purposes in advanced chemical synthesis. The rationale for academic interest in this class of compounds stems from the distinct roles of its three key components: the N-2 substituted benzotriazole (B28993) core, the alkyl chain, and the terminal bromine atom.

N-2 Substitution: The alkylation of the benzotriazole ring can occur at three different nitrogen atoms, leading to N-1, N-2, or N-3 isomers. Synthetic procedures often yield a mixture of these regioisomers. researchgate.net However, studies have shown that the N-2 substituted isomer is frequently the major product formed under various alkylation conditions. researchgate.net The N-2 isomer possesses distinct electronic and photophysical properties compared to its N-1 counterpart, which can be exploited in the design of functional materials. The 2H-benzo[d] mdpi.comurfu.rursc.orgtriazole core acts as an excellent acceptor moiety, a characteristic that is central to creating materials with specific electronic behaviors. mdpi.comnih.gov

Bromoalkyl Chain: The presence of a bromoalkyl chain, specifically a hexyl chain, serves two primary functions. Firstly, the six-carbon chain provides flexibility and acts as a spacer, which can be crucial for controlling the self-assembly and morphology of molecules in the solid state. nih.gov This can influence the performance of materials in applications like organic semiconductors. Secondly, and most importantly, the terminal bromine atom is a highly versatile functional group. Aryl and heteroaryl bromides are valuable intermediates in organic synthesis, enabling a wide range of subsequent chemical transformations. mdpi.com The bromine atom can participate in numerous coupling reactions, such as Suzuki, Stille, and Sonogashira cross-coupling, as well as nucleophilic substitution reactions. nih.gov This reactivity allows the benzotriazole unit to be readily incorporated into larger, more complex molecular architectures, including polymers, dendrimers, or biologically active molecules. researchgate.net

This combination of a stable, electronically active core with a flexible and reactive side chain makes N-2 substituted bromoalkyl benzo[d] mdpi.comurfu.rursc.orgtriazoles highly attractive targets for academic research, as they are key intermediates for building multifunctional molecular systems.

Scope and Research Focus of the Chemical Compound within Scholarly Disciplines

The research focus for 2-(6-Bromohexyl)-2H-benzo[d] mdpi.comurfu.rursc.orgtriazole is primarily as a versatile synthetic intermediate or building block for the creation of functional organic materials and complex molecules. Its unique bifunctional nature—possessing the photophysical and electronic properties of the benzotriazole core and the reactive potential of the bromohexyl chain—positions it for use in several key research areas:

Organic Electronics and Materials Science: A primary application lies in the synthesis of novel materials for organic electronics. The compound can be used to create polymers or oligomers with donor-acceptor structures for OFETs and organic photovoltaics. mdpi.comrsc.org The bromo- functionality allows for its polymerization or for grafting it onto other electroactive molecules or surfaces. The benzotriazole core contributes desirable electron-accepting properties to the final material. nih.gov

Polymer Chemistry: The terminal bromine atom is a reactive site for initiating or participating in various polymerization techniques. It can be converted into other functional groups, such as an azide (B81097) for use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a powerful tool for linking molecular fragments or building complex polymer architectures. researchgate.netnih.gov

Supramolecular Chemistry: The flexible hexyl chain and the aromatic core can influence the self-assembly of molecules. Researchers can utilize this compound to design and study organogels, liquid crystals, or other supramolecular structures where the interplay of π–π stacking from the benzotriazole rings and van der Waals interactions from the alkyl chains dictates the final architecture. mdpi.comnih.gov

Medicinal Chemistry and Bioconjugation: While benzotriazole derivatives have shown broad biological activities, the primary role of this specific compound would be as a linker. researchgate.net The bromohexyl chain can be used to covalently attach the benzotriazole moiety to peptides, proteins, or other biomolecules to create bioconjugates for research in chemical biology or for the development of therapeutic agents. nih.gov

In essence, 2-(6-Bromohexyl)-2H-benzo[d] mdpi.comurfu.rursc.orgtriazole is not typically an end-product but rather a critical starting material. Its value lies in its capacity to introduce the functional benzotriazole unit into a wide variety of molecular systems, enabling chemists to construct complex, tailor-made compounds for advanced applications.

Compound Data

Below are tables detailing the chemical identifiers and computed properties for 2-(6-Bromohexyl)-2H-benzo[d] mdpi.comurfu.rursc.orgtriazole.

Table 1: Chemical Identification

Identifier Value
IUPAC Name 2-(6-bromohexyl)-2H-1,2,3-benzotriazole
Molecular Formula C₁₂H₁₆BrN₃
Molecular Weight 282.18 g/mol

| CAS Number | 855275-79-5 |

Table 2: Computed Physicochemical Properties

Property Value
XLogP3 4.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6
Exact Mass 281.053 g/mol
Monoisotopic Mass 281.053 g/mol
Topological Polar Surface Area 40.8 Ų

| Heavy Atom Count | 16 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromohexyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3/c13-9-5-1-2-6-10-16-14-11-7-3-4-8-12(11)15-16/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNQIJPVHVBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857053
Record name 2-(6-Bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890704-00-4
Record name 2-(6-Bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization Pathways of 2 6 Bromohexyl 2h Benzo D 1 2 3 Triazole

Transformations of the 6-Bromohexyl Moiety

The 6-bromohexyl group provides a reactive handle for a variety of functionalization reactions, primarily centered around the electrophilic carbon atom attached to the bromine.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The bromine atom on the hexyl chain is a good leaving group, making the terminal carbon susceptible to attack by a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups through SN2 reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Common nucleophiles that can be employed include:

Azides: Reaction with sodium azide (B81097) (NaN3) introduces an azido (B1232118) group, which can be further utilized in "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Amines: Primary, secondary, and even ammonia (B1221849) can act as nucleophiles to form the corresponding substituted amines.

Thiols: Thiolates (RS-) readily displace the bromide to form thioethers.

Hydroxides and Alkoxides: Although elimination reactions can be a competing pathway, under controlled conditions, hydroxides (OH-) and alkoxides (RO-) can be used to introduce hydroxyl and ether functionalities, respectively.

Cyanides: The introduction of a nitrile group (CN) via reaction with cyanide salts extends the carbon chain and provides a versatile functional group that can be hydrolyzed to carboxylic acids or reduced to amines.

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 pathway.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN3)-N3
AmineAmmonia (NH3), Primary/Secondary Amines (RNH2, R2NH)-NH2, -NHR, -NR2
ThiolateSodium Thiolate (RSNa)-SR
Hydroxide (B78521)Sodium Hydroxide (NaOH)-OH
AlkoxideSodium Methoxide (NaOCH3)-OCH3
CyanideSodium Cyanide (NaCN)-CN

Cross-Coupling Reactions (e.g., Sonogashira, Stille, Suzuki, for C-C Bond Formation)

While the alkyl bromide of 2-(6-bromohexyl)-2H-benzo[d] rsc.orgnih.govnih.govtriazole is not a typical substrate for direct palladium-catalyzed cross-coupling reactions, it can be converted into a suitable precursor for such transformations. For instance, conversion of the bromide to an organometallic reagent (e.g., a Grignard or organozinc reagent) would allow for subsequent cross-coupling. More directly, the bromohexyl group can participate in certain types of C-C bond-forming reactions.

Sonogashira Coupling: While the classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, modifications exist. However, direct coupling of the alkyl bromide is not the primary application. A more common strategy would be to first introduce a terminal alkyne to the benzotriazole (B28993) core and then use the bromohexyl moiety for other functionalizations.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. nih.gov Similar to other cross-coupling reactions, the alkyl bromide is less reactive than aryl or vinyl bromides. The reaction typically involves a palladium catalyst and proceeds through an oxidative addition, transmetalation, and reductive elimination cycle.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. rsc.orgnih.govnih.govresearchgate.netrsc.org While highly efficient for aryl, vinyl, and benzyl (B1604629) halides, the coupling of unactivated alkyl halides like the 6-bromohexyl group can be more challenging and often requires specialized catalyst systems.

Polymerization Initiated or Propagated via the Bromohexyl Group

The terminal bromine atom on the hexyl chain can serve as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orggoogle.com ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. wikipedia.orgcmu.edu

In a typical ATRP process, a transition metal complex (commonly copper-based) in a lower oxidation state reversibly activates the alkyl halide initiator, generating a radical that can then propagate by adding to monomer units. The reversible deactivation of the growing polymer chain by the transition metal complex in its higher oxidation state maintains a low concentration of active radicals, thereby minimizing termination reactions. wikipedia.org

This approach allows for the "grafting-from" of polymer chains from the benzotriazole core, leading to the formation of well-defined polymer-small molecule conjugates. A variety of vinyl monomers, such as styrenes, acrylates, and methacrylates, can be polymerized in this manner. cmu.edu

Reactions Involving the Benzo[d]rsc.orgnih.govnih.govtriazole Core

The benzotriazole ring system, while relatively stable, can also undergo functionalization, offering another avenue for structural modification.

C-H Functionalization Directed by the Triazole Moiety

Recent advancements in synthetic organic chemistry have highlighted the utility of C-H functionalization as a powerful tool for molecular diversification. yale.edu In the context of 2-substituted benzotriazoles, the triazole moiety can potentially act as a directing group to facilitate the selective functionalization of C-H bonds on the attached benzene (B151609) ring. While specific studies on 2-alkyl-2H-benzotriazoles are not extensively reported, related heterocyclic systems like 2-aryl-2H-indazoles have been shown to undergo ortho C-H functionalization directed by the heterocyclic core. rsc.orgnih.govresearchgate.net

This type of reaction typically involves a transition metal catalyst (e.g., rhodium, palladium, or ruthenium) that coordinates to the directing group and activates a nearby C-H bond, allowing for the introduction of various substituents. Potential transformations could include arylation, alkylation, or acylation at the C4 and/or C7 positions of the benzotriazole ring.

Aromatic Substitution on the Benzene Ring (if applicable)

The benzene ring of the benzotriazole core can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comuci.edumasterorganicchemistry.commsu.edulibretexts.org The 2-alkyl-2H-triazole moiety is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. The directing effect of the 2-alkyl-2H-triazole group would need to be considered. Based on the electronic properties of the triazole ring, electrophilic substitution would be expected to occur at the positions meta to the points of fusion with the triazole ring, which correspond to the C5 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide and a Lewis acid catalyst. These reactions may be less effective due to the deactivating nature of the triazole ring.

Conversely, the electron-deficient nature of the benzotriazole ring could make it susceptible to nucleophilic aromatic substitution (NAS), particularly if further activated by strong electron-withdrawing groups on the benzene ring. youtube.comyoutube.com In such cases, a strong nucleophile could displace a suitable leaving group (like a halogen) from the aromatic ring.

Table 2: Summary of Potential Reactivity

Molecular MoietyReaction TypeKey Features
6-BromohexylNucleophilic SubstitutionVersatile introduction of various functional groups.
Cross-Coupling (as precursor)Formation of C-C bonds, requires specific conditions for alkyl halides.
Polymerization Initiation (ATRP)Controlled synthesis of polymer-small molecule conjugates.
Benzo[d] rsc.orgnih.govnih.govtriazole CoreC-H FunctionalizationPotential for directed functionalization at C4/C7 positions.
Aromatic SubstitutionElectrophilic substitution likely at C5/C6; nucleophilic substitution possible with activation.

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure through X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure determination for 2-(6-bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole is not widely reported in public databases, analysis of closely related 2-substituted-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole derivatives provides a clear picture of the expected structural features. rsc.orgnih.gov

This technique would confirm the N2-substitution on the benzotriazole (B28993) ring, distinguishing it from the N1-isomer. The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key findings from crystallographic studies of analogous compounds show that the benzotriazole ring system is typically planar. The attached alkyl chain, in this case, the 6-bromohexyl group, often adopts a stable, extended conformation to minimize steric hindrance. nih.gov Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds involving the triazole nitrogen atoms, would also be identified, governing the crystal packing.

Table 1: Typical Crystallographic Parameters for a 2-Substituted-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole Moiety

ParameterTypical ValueDescription
N1-N2 Bond Length~1.34 ÅBond length within the triazole ring.
N2-N3 Bond Length~1.34 ÅBond length within the triazole ring.
C-N (ring) Bond Length~1.38 ÅAverage bond length between carbon and nitrogen in the ring.
C-C (aromatic) Bond Length~1.39 ÅAverage bond length within the benzene (B151609) portion of the ring.
N1-N2-N3 Angle~108°Internal angle of the triazole ring.
PlanarityHighThe fused benzotriazole ring system is generally planar.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of 2-(6-bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole in solution. 1H and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole core and the aliphatic protons of the 6-bromohexyl chain. Due to the symmetry of the 2H-benzotriazole moiety, the four aromatic protons would appear as two distinct multiplets, characteristic of an AA'BB' system. The six methylene (B1212753) groups of the alkyl chain would each produce a unique signal, with their chemical shifts influenced by their proximity to the electronegative bromine atom and the aromatic ring. The methylene group attached to the nitrogen (N-CH₂) would be the most downfield of the aliphatic signals, while the one adjacent to the bromine (CH₂-Br) would also be significantly shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing six distinct signals for the carbon atoms of the hexyl chain and characteristic signals for the aromatic carbons of the benzotriazole ring. rsc.org Due to the symmetry of the 2-substituted ring, only four signals are expected for the eight carbons of the benzotriazole core.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons in the hexyl chain, while HSQC would correlate each carbon atom with its directly attached proton(s). researchgate.netmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (AA'BB')7.85 - 7.95Multiplet
Aromatic H (AA'BB')7.35 - 7.45Multiplet
N-CH₂-4.60 - 4.70Triplet
-CH₂-Br3.35 - 3.45Triplet
N-CH₂-CH₂-2.00 - 2.10Quintet
-CH₂-CH₂-Br1.80 - 1.90Quintet
-(CH₂)₂-1.40 - 1.60Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)~144.5
Aromatic CH~127.0
Aromatic CH~118.5
N-CH₂-~55.0
-CH₂-Br~33.5
N-CH₂-CH₂-~32.0
-CH₂-CH₂-Br~30.5
-(CH₂)₂-~26.0, ~25.0

Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 2-(6-bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole (C₁₂H₁₆BrN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. rsc.org

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units (m/z).

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond connecting the alkyl chain to the triazole ring or the loss of the bromine atom. researchgate.net This technique is invaluable for monitoring the progress of a chemical reaction by detecting the presence of reactants, intermediates, and the final product.

Table 4: Predicted Mass Spectrometry Fragments for 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole

Ion FragmentFormulaPredicted m/zDescription
[M]⁺[C₁₂H₁₆BrN₃]⁺281/283Molecular Ion (showing ⁷⁹Br/⁸¹Br isotopes)
[M-Br]⁺[C₁₂H₁₆N₃]⁺202Loss of a bromine radical
[M-C₆H₁₂Br]⁺[C₆H₄N₃]⁺118Cleavage of the N-alkyl bond
[C₆H₁₂Br]⁺[C₆H₁₂Br]⁺163/165Bromohexyl cation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.

The IR spectrum of 2-(6-bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole would display characteristic absorption bands confirming its key structural components. nih.gov These include C-H stretching vibrations for both the aromatic ring and the aliphatic chain, C=C and C=N stretching vibrations from the benzotriazole core, and a distinct C-Br stretching frequency at a lower wavenumber. The absence of an N-H stretching band (typically around 3100-3300 cm⁻¹) would further confirm the N2-substitution. rsc.org

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. nih.gov The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. nih.gov

Table 5: Characteristic Infrared Absorption Bands for 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole

Vibrational ModeExpected Frequency (cm⁻¹)Functional Group
Aromatic C-H Stretch3050 - 3150Benzotriazole Ring
Aliphatic C-H Stretch2850 - 2960Hexyl Chain
C=N, C=C Stretch1450 - 1620Benzotriazole Ring
CH₂ Bend (Scissoring)1440 - 1470Hexyl Chain
C-N Stretch1200 - 1350Triazole-Alkyl Linkage
C-Br Stretch550 - 650Bromohexyl Group

Microscopic Techniques for Solid-State Morphology and Self-Assembly

Microscopic and scattering techniques are employed to investigate the solid-state characteristics of a compound, such as its crystal morphology, surface topography, and molecular packing.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the bulk material. For a crystalline sample of 2-(6-bromohexyl)-2H-benzo[d] rsc.orgrsc.orgnih.govtriazole, SEM images would reveal the size, shape, and surface features of the microcrystals, providing information about the material's crystallinity and habit.

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a surface's topography. It is particularly useful for characterizing thin films or single crystals of the compound deposited on a substrate. AFM can reveal details about molecular self-assembly, such as the formation of ordered monolayers or other nanostructures, with near-atomic resolution.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for probing the molecular packing and orientation within thin films. For materials like benzotriazole derivatives, which are of interest in organic electronics, GIWAXS can determine how the molecules arrange themselves on a substrate. rsc.org This information is crucial for understanding structure-property relationships in devices, as molecular orientation significantly impacts properties like charge transport. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules based on their electron density. For derivatives of the 2H-benzo[d] nih.govmdpi.commdpi.comtriazole (BTz) core, DFT calculations are instrumental in elucidating their potential for applications in materials science. nih.govmdpi.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability, reactivity, and optical properties. elixirpublishers.com

For the 2H-benzo[d] nih.govmdpi.commdpi.comtriazole scaffold, DFT calculations reveal that the triazole ring acts as an electron-deficient, or acceptor, moiety. nih.govmdpi.com The distribution and energy of the HOMO and LUMO are significantly influenced by the nature of the substituent at the N-2 position. In many donor-acceptor derivatives, the HOMO is localized on the donor part of the molecule, while the LUMO is centered on the benzotriazole (B28993) core. nih.gov This separation facilitates intramolecular charge transfer (ICT), a key process in many optoelectronic materials. nih.gov

Computational studies on related BTz derivatives, often performed at the B3LYP/6-31G(d,p) level of theory, show that HOMO energy levels are typically around -5.0 eV, which is relevant for applications like organic field-effect transistors (OFETs) where alignment with electrode Fermi levels is crucial. mdpi.com The specific "2-(6-bromohexyl)" substituent would be expected to influence these energy levels based on its electron-donating or -withdrawing character and its conformational flexibility.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 2H-Benzotriazole Derivatives

Substituent GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
Arylalkynyl Derivative A-5.10-1.853.25
Arylalkynyl Derivative B-5.05-1.923.13
Triphenylamine Derivative-4.98-1.783.20

Note: Data are illustrative, based on typical values for donor-acceptor type 2H-benzotriazole derivatives found in the literature. Actual values for 2-(6-Bromohexyl)-2H-benzo[d] nih.govmdpi.commdpi.comtriazole would require specific calculation.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction mechanisms, the identification of intermediates, and the characterization of transition states (TSs). For triazole compounds, a common synthetic route is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.comfrontiersin.org

Computational studies on this type of reaction can determine the activation energy barriers for different pathways, thereby explaining the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles). mdpi.com By locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy, researchers can predict the feasibility and kinetics of a reaction. mdpi.com For the synthesis of 2-(6-Bromohexyl)-2H-benzo[d] nih.govmdpi.commdpi.comtriazole, DFT could be used to model the alkylation of the benzotriazole anion with 1,6-dibromohexane, predicting the relative likelihood of substitution at the N-1 versus N-2 positions and identifying the lowest energy pathway.

DFT methods can accurately predict various spectroscopic properties, which serves as a valuable aid in structural characterization. By calculating vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. bohrium.com Comparing these calculated spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to observed absorption bands.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). mdpi.comnih.gov These theoretical values can be correlated with experimental spectra to validate the proposed structure of 2-(6-Bromohexyl)-2H-benzo[d] nih.govmdpi.commdpi.comtriazole. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. mdpi.comnih.gov These calculations provide insight into the nature of the electronic transitions (e.g., HOMO→LUMO) and can help explain the photophysical properties of the molecule. mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Triazole Derivative

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
C=N stretch (ring)16051601
C-H bend (aromatic)14551452
N-N stretch (ring)12801275
C-Br stretch650645

Note: Data are illustrative and represent typical correlations for related heterocyclic compounds.

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the collective behavior of many molecules over time. jocpr.compensoft.net This is crucial for predicting how molecules of 2-(6-bromohexyl)-2H-benzo[d] nih.govmdpi.commdpi.comtriazole might self-assemble into larger, ordered structures. Supramolecular chemistry relies on noncovalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov

MD simulations can model the aggregation process, providing insights into the formation of structures such as liquid crystals, gels, or thin films. mdpi.com The flexible hexyl chain and the polar bromine atom in 2-(6-bromohexyl)-2H-benzo[d] nih.govmdpi.commdpi.comtriazole could play a significant role in directing these intermolecular interactions. By simulating the system at different temperatures and in various solvents, researchers can predict the most stable supramolecular arrangements, which is vital for designing materials with specific bulk properties like charge mobility or luminescence. mdpi.comresearchgate.net

Structure-Property Relationship Elucidation through Computational Models

A primary goal of computational chemistry in materials science is to establish clear relationships between a molecule's chemical structure and its macroscopic properties. nih.gov For the 2H-benzo[d] nih.govmdpi.commdpi.comtriazole family, computational models have been used to link molecular features to functional outcomes. nih.govmdpi.com

For instance, DFT calculations have shown that the planarity of the molecular backbone in BTz derivatives is critical for achieving efficient π-conjugation and, consequently, good charge mobility in OFETs. nih.gov The introduction of bulky or flexible side chains, such as the bromohexyl group, can affect this planarity and influence how the molecules pack in the solid state, thereby altering the electronic properties of the resulting material. nih.gov By systematically modifying the structure in silico (e.g., changing the chain length or substituent) and calculating the resulting electronic and optical properties, a rational design strategy can be developed. This computational approach avoids unnecessary synthesis and allows for the targeted creation of new benzotriazole derivatives with optimized performance for applications in organic electronics or as functional materials. nih.govacs.org

Applications in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly Phenomena

The unique T-shaped molecular structure of 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole derivatives is a key driver for their self-assembly into complex supramolecular architectures. mdpi.com This ability to spontaneously form ordered structures is foundational to their use in creating novel materials with tailored properties.

Formation of Organized Aggregates and Nanostructures

In the solid state, 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole derivatives are known to form highly organized aggregates. researchgate.net The morphology of these aggregates is significantly influenced by the nature of the peripheral substituents attached to the core BTz structure. researchgate.net For instance, studies on related derivatives have shown the formation of diverse nanostructures, such as thick, crystalline needle-like structures from methoxy-substituted benzotriazoles, and intricate flower-like aggregates from unsubstituted versions. researchgate.net The slow diffusion technique is a common method to induce the formation of these organized supramolecular aggregates from solution. mdpi.com The 6-bromohexyl chain of 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole would be expected to influence the packing of the molecules, potentially leading to unique aggregate morphologies due to the flexibility and steric demands of the alkyl chain. The formation of such peptide-based nanostructures is a focal point of research due to their potential in various biological applications. nih.gov

Development of Organogels

Certain derivatives of 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole have been identified as effective low-molecular-weight organogelators. mdpi.com These molecules can self-assemble in organic solvents to form extensive three-dimensional fibrous networks that immobilize the solvent, resulting in the formation of a gel. rsc.orgmdpi.com For example, a bis-amide derivative of BTz has been shown to form robust and thermally stable gels in a variety of solvents at concentrations as low as 0.1 wt%. rsc.orgworktribe.com These gels can also be responsive to external stimuli such as pH changes. rsc.org The formation of these gels is attributed to the self-assembly of the gelator molecules into fibers, a process driven by a combination of noncovalent interactions. mdpi.com The flexible 6-bromohexyl group in 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole could contribute favorably to the gelation process by enhancing intermolecular van der Waals forces.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals Forces)

The self-assembly of 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole derivatives into the aggregates and gels described above is governed by a delicate balance of various noncovalent intermolecular interactions. mdpi.comnih.gov These interactions, though individually weak, collectively dictate the final supramolecular structure.

Key interactions include:

π-Stacking: The electron-deficient aromatic BTz core readily participates in π-π stacking interactions, which are crucial for the formation of ordered assemblies. mdpi.comnih.gov

Hydrogen Bonding: The nitrogen-rich triazole ring can act as a hydrogen bond acceptor. rsc.org Weak C-H···N hydrogen bonds can play a significant role in directing the molecular packing. researchgate.net

The interplay of these forces is critical in molecular recognition and the formation of stable, functional supramolecular systems. nih.gov

Interaction TypeDescriptionRelevance to 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole
π-StackingAttractive, noncovalent interactions between aromatic rings.Occurs between the planar benzotriazole (B28993) cores, promoting ordered packing. mdpi.com
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (like N).Possible C-H···N interactions involving the triazole ring contribute to structural stability. researchgate.netrsc.org
Van der Waals ForcesWeak, short-range electrostatic forces between dipoles.Significant contribution from the flexible 6-bromohexyl alkyl chain, influencing packing and gelation. mdpi.com

Optoelectronic Materials and Devices

The electronic properties of the 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole core make its derivatives suitable candidates for use in organic optoelectronic devices. mdpi.com By chemically modifying the core with various donor and acceptor groups, it is possible to tune the electronic structure and create materials with specific functionalities. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Triazole derivatives are widely utilized in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net The BTz moiety can serve as an electron-accepting unit in donor-acceptor type molecules, which often exhibit intramolecular charge transfer (ICT) upon excitation, a process that can lead to efficient fluorescence. mdpi.com The design of such D-A architectures is a key strategy for creating novel orange and red emitters for OLEDs. rsc.org While the specific luminescent properties of 2-(6-Bromohexyl)-2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole are not detailed in the provided sources, the general applicability of the BTz scaffold suggests its potential in this area. mdpi.com The development of stable and efficient emitters, particularly for the blue region of the spectrum, remains an active area of research for triazole-based compounds. skku.edu

Organic Field-Effect Transistors (OFETs)

A significant application of 2H-benzo[d] rsc.orgrsc.orgworktribe.comtriazole derivatives is in organic field-effect transistors (OFETs). rsc.orgnih.gov Several studies have demonstrated that compounds based on the BTz core can act as p-type semiconductors, meaning they transport positive charge carriers (holes). rsc.orgmdpi.comnih.gov The performance of these materials in OFETs is critically dependent on the planarity of the molecular structure and their ability to form well-ordered thin films, as this facilitates efficient charge transport between molecules. nih.gov Derivatives are typically tested in a top-contact/bottom-gate thin-film transistor architecture. rsc.orgnih.gov

Research on a series of donor-acceptor-donor compounds featuring the BTz core has yielded promising results, showcasing their potential as organic semiconductors. rsc.org

Compound TypeSemiconductor BehaviorKey Structural FeatureReference
D–A–D Benzotriazole Derivativesp-typePlanar backbone with good intramolecular charge transfer. rsc.orgnih.gov
Arylethynylbenzotriazolesp-typeHighly planar backbones and widely delocalized π-conjugation. mdpi.com

Surface Chemistry and Self-Assembled Monolayers (SAMs) of 2-(6-Bromohexyl)-2H-benzo[d]figshare.comibm.comresearchgate.nettriazole

The unique molecular architecture of 2-(6-Bromohexyl)-2H-benzo[d] figshare.comibm.comresearchgate.nettriazole, featuring a planar aromatic benzotriazole headgroup and a flexible bromo-terminated hexyl chain, makes it a compelling candidate for the formation of self-assembled monolayers (SAMs). These highly organized molecular layers are of significant interest in advanced materials science for their ability to precisely modify and functionalize surfaces. The formation and properties of such SAMs are governed by the interplay between the headgroup-substrate interaction, the van der Waals forces between the alkyl chains, and the nature of the terminal functional group.

The benzotriazole moiety is well-documented for its strong affinity for various metal surfaces, particularly copper and its alloys, where it is widely used as a corrosion inhibitor. ibm.comresearchgate.netrsc.org This affinity drives the self-assembly process, anchoring the molecules to the substrate. The nitrogen atoms in the triazole ring are understood to coordinate with surface metal atoms, leading to the formation of a stable, protective film. researchgate.net Studies on the adsorption of benzotriazole on copper have shown that it forms a complex with Cu(I), creating a polymeric film that effectively passivates the surface. ibm.comresearchgate.net X-ray photoelectron spectroscopy (XPS) and ellipsometry studies of benzotriazole on copper have revealed film thicknesses ranging from 5 to 40 Å, indicative of a multilayer structure rather than a simple monolayer. ibm.com

The 6-bromohexyl tail plays a dual role in the formation and functionality of the SAM. The hexyl chain contributes to the ordering of the monolayer through intermolecular van der Waals interactions, promoting a densely packed and stable film. The terminal bromine atom provides a reactive site for subsequent surface modification. This functionality is crucial for applications requiring the covalent attachment of other molecules to the surface, a process often referred to as surface functionalization. For instance, bromo-terminated SAMs can undergo nucleophilic substitution reactions to introduce a wide array of chemical groups. rsc.org

The resulting surface properties of a SAM formed from 2-(6-Bromohexyl)-2H-benzo[d] figshare.comibm.comresearchgate.nettriazole are expected to be a composite of its constituent parts. The benzotriazole headgroup would dictate the interaction with the substrate, while the alkyl chain and terminal bromine would define the outer surface's chemical and physical characteristics, such as wettability and reactivity.

Detailed Research Findings

While specific studies on 2-(6-Bromohexyl)-2H-benzo[d] figshare.comibm.comresearchgate.nettriazole are not extensively available, the behavior of analogous systems provides significant insight. Research on benzotriazole adsorption on copper confirms the formation of a protective [Cu(I)-BTA] complex. researchgate.net XPS analysis is a key technique to confirm the chemical state of the adsorbed species. ibm.comresearchgate.net

On the other hand, studies of bromo-terminated alkanethiols on gold surfaces offer data on the properties imparted by the bromoalkyl chain. The wettability of a surface is a critical parameter that is influenced by the terminal group of the SAM. Contact angle measurements are used to quantify this property. For instance, a bromo-terminated monolayer would exhibit a certain hydrophobicity, which can be altered through chemical modification of the bromine group.

Below are tables compiling representative data from studies on closely related systems, which can be used to infer the expected properties of a SAM formed from 2-(6-Bromohexyl)-2H-benzo[d] figshare.comibm.comresearchgate.nettriazole.

Table 1: Surface Properties of Benzotriazole-Based Films on Copper

This table presents data on the thickness and composition of films formed by benzotriazole (BTA) on copper surfaces, as determined by ellipsometry and XPS. This data helps in understanding the interaction of the benzotriazole headgroup with a relevant metal substrate.

SubstrateFilm Composition (from XPS)Film Thickness (from Ellipsometry)Reference
CopperCu(I)BTA5 - 40 Å ibm.com
Copper[Cu(I)-BTA]Not Specified researchgate.net
CopperCu(I)–BTA and Cu(I)–MBT composite~233 nm rsc.org

Table 2: Wettability of Functionalized Self-Assembled Monolayers

This table provides contact angle data for SAMs with different terminal groups, illustrating how the surface's wettability can be tuned. The data for bromo-terminated surfaces can be considered representative of the initial state of a SAM formed from the subject compound.

Terminal GroupSubstrateWater Contact Angle (Advancing)Reference
-CH₃ (Alkanethiol)Gold~110° researchgate.net
-OHGold<15° researchgate.net
-Br (Bromo-terminated phosphonate)Porous Aluminum OxideNot Specified figshare.com
PhenylGoldNot Specified uh.edu

Table 3: Ellipsometric Thickness of Various Self-Assembled Monolayers

This table shows the measured thickness of different SAMs, providing a reference for the expected thickness of a monolayer formed from a molecule with a hexyl chain.

MoleculeSubstrateEllipsometric ThicknessReference
Octadecanethiol (ODT)Gold~25 Å researchgate.net
Phenyl SelenideGoldReliably estimated, but value not specified rsc.org
n-Alkyl Xanthic Acids (C12-C15 chain)GoldNot Specified researchgate.net

The functional bromo-terminus of the 2-(6-Bromohexyl)-2H-benzo[d] figshare.comibm.comresearchgate.nettriazole SAM opens up possibilities for a variety of surface-initiated reactions. For example, it can be converted to other functional groups like azides, which can then be used in "click" chemistry reactions for the highly efficient immobilization of biomolecules or other complex structures. rsc.org This versatility makes such SAMs highly valuable for applications in biosensors, patterned surfaces, and molecular electronics.

Coordination Chemistry and Metal Complexation

Benzo[d]mdpi.comuobaghdad.edu.iqnih.govtriazole as a Ligand in Transition Metal Complexes

Benzo[d] mdpi.comuobaghdad.edu.iqnih.govtriazole (BTA) and its derivatives are versatile ligands in coordination chemistry, readily forming complexes with a variety of transition metals. nih.govtandfonline.comeurjchem.commdpi.comgoogle.com The triazole ring possesses three nitrogen atoms that can serve as donor sites for metal ions, allowing for various coordination modes. This adaptability leads to the formation of diverse metal-organic structures with a range of properties and applications. mdpi.com BTA can coordinate as a neutral molecule or be deprotonated to form the benzotriazolate anion, which then binds to the metal center. The specific mode of coordination is influenced by factors such as the metal ion, reaction conditions, and substituents on the BTA ring. The resulting metal complexes have shown potential in fields such as catalysis and materials science. nih.gov

The introduction of a 6-bromohexyl group at the 2-position of the benzotriazole (B28993) ring, as in 2-(6-bromohexyl)-2H-benzo[d] mdpi.comuobaghdad.edu.iqnih.govtriazole, adds another dimension to its coordination chemistry. While the primary coordination is expected through the triazole nitrogens, the bromohexyl arm offers a potential site for further functionalization or secondary interactions within the crystal lattice of the metal complex.

Synthesis and Structural Characterization of Metal-Benzo[d]mdpi.comuobaghdad.edu.iqnih.govtriazole Complexes

The synthesis of metal-benzo[d] mdpi.comuobaghdad.edu.iqnih.govtriazole complexes typically involves the reaction of a BTA derivative with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iqtandfonline.comeurjchem.com The stoichiometry of the reactants, temperature, and solvent choice can all influence the final structure of the complex. uobaghdad.edu.iq

A variety of analytical techniques are employed to characterize these complexes:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the triazole ring upon coordination can elucidate the binding mode of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: This technique provides insights into the electronic properties of the complexes.

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional structure of the complexes in the solid state, including bond lengths, angles, and coordination geometries.

Below is a table summarizing the structural characteristics of some representative metal-triazole complexes.

Complex Metal Ion Coordination Geometry Ligand Key Features
Ni3(Hdatrz)6(H2O)66Ni(II)Distorted Octahedral3,5-diamino-1,2,4-triazoleTrinuclear complex with bridging triazole ligands.
Co3(Hdatrz)6(H2O)66Co(II)Distorted Octahedral3,5-diamino-1,2,4-triazoleTrinuclear complex with bridging triazole ligands.
Zn3(Hdatrz)6(H2O)66Zn(II)Distorted Octahedral3,5-diamino-1,2,4-triazoleTrinuclear complex with bridging triazole ligands.

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzo[d] mdpi.comuobaghdad.edu.iqnih.govtriazole and its derivatives are excellent candidates for use as linkers in MOFs due to their ability to bridge multiple metal centers, a crucial feature for creating extended, porous networks. mdpi.commdpi.com

The functionalization of the BTA ligand, for instance with a bromohexyl group, can introduce new functionalities to the resulting MOF. This alkyl halide chain can be used for post-synthetic modification, allowing for the attachment of other chemical groups to tailor the MOF's properties for specific applications.

Potential applications of BTA-based MOFs include:

Gas storage and separation: The tunable pore size and surface chemistry of these MOFs make them promising for storing gases like hydrogen and for separating gas mixtures.

Catalysis: MOFs can act as catalysts, with the active sites being either the metal nodes or guest molecules encapsulated within the pores.

Sensing: The luminescent properties of some MOFs can be altered by the presence of certain analytes, enabling their use as chemical sensors.

The development of MOFs using functionalized BTA ligands is an expanding area of research with the potential to yield novel materials for a wide range of technological applications. mdpi.com

Catalytic Applications of Benzo D 1 2 3 Triazole Derivatives

Precursors for N-Heterocyclic Carbene (NHC) Ligands

Benzotriazole (B28993) derivatives are known precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized transition metal catalysis. The synthesis of an NHC from a benzotriazole precursor typically involves the quaternization of one of the nitrogen atoms in the triazole ring to form a benzotriazolium salt, followed by deprotonation to yield the carbene.

The presence of the 6-bromohexyl group in 2-(6-Bromohexyl)-2H-benzo[d] scilit.comnih.govnih.govtriazole offers a versatile handle for further functionalization. This alkyl bromide chain can be utilized in several ways:

Immobilization: The bromohexyl group can be used to anchor the resulting NHC ligand to a solid support, such as a polymer resin. This immobilization facilitates catalyst recovery and reuse, which is a significant advantage in industrial applications.

Synthesis of Bidentate Ligands: The terminal bromide can be substituted with another N-heterocycle, leading to the formation of a precursor for a bidentate NHC ligand. Such chelating ligands often form highly stable and active catalysts.

Post-Complexation Modification: The bromohexyl group can be chemically modified after the NHC has been complexed to a metal center. This allows for the fine-tuning of the catalyst's steric and electronic properties.

The general scheme for the synthesis of an NHC from a benzotriazole derivative is depicted below:

Scheme 1: General Synthesis of a Benzotriazole-Derived NHC

Precursor TypePotential NHC LigandMetal ComplexPotential Catalytic Application
Mono-benzotriazolium saltMonodentate NHC[M(NHC)Ln]Cross-coupling reactions, metathesis
Bis-benzotriazolium saltBidentate (chelating) NHC[M(NHC-linker-NHC)Ln]Asymmetric catalysis, polymerization
Functionalized benzotriazolium saltTask-specific NHC[M(functionalized-NHC)Ln]Tandem catalysis, switchable catalysis
This table is interactive. You can sort and filter the data.

Directing Groups in Transition Metal-Catalyzed Reactions

The nitrogen atoms of the benzotriazole ring can coordinate to a transition metal center, positioning the metal in proximity to specific C-H bonds on the benzotriazole's benzene (B151609) ring or on a substituent. This directing group ability enables regioselective C-H functionalization reactions, which are powerful tools for the efficient synthesis of complex molecules.

In the case of 2-(6-Bromohexyl)-2H-benzo[d] scilit.comnih.govnih.govtriazole , the benzotriazole moiety could direct the functionalization of its own aromatic core or potentially influence reactions at the hexyl chain, although the latter is less common. More plausibly, the entire molecule could be a substrate where the benzotriazole directs a reaction, and the bromohexyl group is present as a functional handle for subsequent transformations.

Research on other N-substituted benzotriazoles has demonstrated their utility as directing groups in palladium-catalyzed C-H arylation, alkenylation, and amination reactions.

Reaction TypeMetal CatalystDirecting GroupSubstrate Scope
C-H ArylationPd(OAc)21-Aryl-1H-benzotriazoleAryl halides, boronic acids
C-H Alkenylation[RhCp*Cl2]22-Aryl-2H-benzotriazoleAlkenes, alkynes
C-H AminationCu(OAc)21-Alkyl-1H-benzotriazoleAmines, azides
This table is interactive. You can sort and filter the data.

The bromohexyl group on 2-(6-Bromohexyl)-2H-benzo[d] scilit.comnih.govnih.govtriazole could remain intact during such a directed C-H functionalization, providing a product with orthogonal reactivity for further synthetic elaboration.

Role in Organocatalysis

While the use of benzotriazole derivatives in organocatalysis is less common than their application in transition metal catalysis, there are instances where they have been employed. For example, chiral benzotriazole-containing compounds have been used as catalysts in asymmetric synthesis.

The nitrogen-rich benzotriazole core can participate in hydrogen bonding and other non-covalent interactions, which are key principles in many organocatalytic transformations. The 2-(6-Bromohexyl)-2H-benzo[d] scilit.comnih.govnih.govtriazole could potentially be a precursor for a more complex organocatalyst. For instance, the bromohexyl group could be used to introduce a chiral amine or a phosphine (B1218219) moiety, creating a bifunctional catalyst.

Organocatalytic ReactionPotential Catalyst StructureActivation Mode
Asymmetric Michael AdditionChiral amine-functionalized benzotriazoleEnamine/Iminium catalysis
Asymmetric Aldol ReactionProline-functionalized benzotriazoleEnamine catalysis
Baylis-Hillman ReactionPhosphine-functionalized benzotriazoleNucleophilic catalysis
This table is interactive. You can sort and filter the data.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways with Enhanced Regioselectivity

A primary challenge in the synthesis of 2-substituted-2H-benzotriazoles is achieving high regioselectivity. The parent benzotriazole (B28993) exists in equilibrium between the 1H- and 2H-tautomers, with the 1H-isomer being thermodynamically more stable. acs.org Consequently, reactions like N-alkylation often yield a mixture of 1-substituted and 2-substituted products, necessitating difficult purification steps. gsconlinepress.com

Future research will focus on developing novel synthetic methodologies that favor the formation of the 2H-isomer with high precision. Key areas of exploration include:

Catalyst Design: The development of new transition metal catalysts or organocatalysts that can selectively direct functionalization to the N-2 position of the benzotriazole ring.

Solvent and Condition Optimization: Systematically studying the influence of reaction media, temperature, and microwave irradiation to control the regiochemical outcome. Solvent-free conditions have already shown promise in improving selectivity for N-alkylation. gsconlinepress.comdocumentsdelivered.com

Novel Reagents: The exploration of unique reagents that exhibit a specific affinity for the N-2 position. For instance, silylethynyliodonium triflates have been shown to regioselectively alkynylate the 2-position of benzotriazole. acs.org

These advancements will not only streamline the synthesis of compounds like 2-(6-Bromohexyl)-2H-benzo[d] acs.orgnih.govresearchgate.nettriazole but also open pathways to a wider array of previously inaccessible 2H-benzotriazole derivatives.

Synthetic Approach Key Features Potential for Regioselectivity References
Catalytic Deoxygenative Heterocyclization Uses non-noble metal catalysts (e.g., molybdenum) to cyclize 2-nitroazobenzenes.High to excellent yields for 2-aryl-2H-benzotriazoles. researchgate.net
N-2 Alkynylation Employs silylethynyliodonium triflates for direct functionalization.Major product is the 2-substituted isomer. acs.org
Solvent-Free N-Alkylation Uses reagents like SiO2, K2CO3, and TBAB under thermal or microwave conditions.Highly regioselective for 1-alkyl benzotriazoles, but principles could be adapted. gsconlinepress.com
Solvent-Controlled Reactions The choice of solvent can dictate the regioselective outcome in reactions with specific substrates.Can switch selectivity between N-1 and N-2 positions. documentsdelivered.com

Exploration of New Material Applications with Tunable Properties

The 2H-benzo[d] acs.orgnih.govresearchgate.nettriazole (BTz) moiety is an excellent electron-acceptor, making it a valuable component in donor-acceptor (D-A) type functional materials. mdpi.comnih.gov The properties of these materials can be precisely tuned by modifying the chemical structure, either at the benzotriazole core or through the substituent at the N-2 position. The 6-bromohexyl chain in the target compound provides a reactive handle for further functionalization, enabling its incorporation into a wide range of material architectures.

Emerging applications that leverage these tunable properties include:

Organic Electronics: Derivatives of 2H-benzotriazole have been successfully used as p-type semiconductors in organic field-effect transistors (OFETs). nih.govrsc.org Future work could involve creating novel D-A-D type molecules using the bromohexyl group to attach various donor moieties, allowing for the fine-tuning of electronic properties like charge carrier mobility and HOMO/LUMO energy levels.

Photonics and Optoelectronics: The BTz core is a key building block for materials with significant two-photon absorption (TPA) capabilities, which are useful in applications like optical data storage and bio-imaging. mdpi.com By altering the substituents, researchers can modulate the photophysical properties to create self-assembling systems that function as optical waveguides, channeling light on a microscopic scale. mdpi.com

Smart Polymers: The bromohexyl group can act as an initiator or a point of attachment for polymerization, leading to the creation of polymers with embedded BTz units. These polymers could exhibit unique electroluminescent and electrochromic properties. mdpi.com

Substituent Modification Affected Property Potential Application References
Varying arylalkynyl donor groups on the BTz coreMolecular planarity, intramolecular charge transferOrganic Field-Effect Transistors (OFETs) nih.govrsc.org
Introduction of different donor groups to form D-A-D structuresEmission wavelength, self-assembly behaviorOptical Waveguides mdpi.com
Altering substituents at the 2-positionElectron-acceptor strength, photophysical propertiesTwo-Photon Absorption (TPA) Materials mdpi.com
Incorporation into a polymer backboneElectroluminescent and electrochromic responseOrganic Light-Emitting Diodes (OLEDs), Smart Windows mdpi.com

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new materials based on the 2H-benzotriazole scaffold. By simulating molecular properties and interactions, researchers can screen virtual libraries of compounds and prioritize synthetic targets, saving significant time and resources.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are used to predict the fundamental electronic properties of molecules, such as HOMO/LUMO energy levels, electron distribution, and molecular geometry. nih.govresearchgate.net This information is critical for designing semiconductors and photofunctional materials with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of molecules and how they self-assemble into larger structures. nih.gov This is crucial for understanding the formation of crystalline films for OFETs or the aggregation behavior that leads to functional optical waveguides.

Molecular Docking: In the context of biomedical applications, molecular docking can predict how benzotriazole derivatives bind to biological targets like enzymes or protein receptors. nih.govnih.gov This structure-based design approach is instrumental in developing new therapeutic agents. For example, docking has been used to design benzotriazole derivatives as antifungal agents and microtubule-destabilizing anticancer agents. nih.govnih.gov

Computational Method Predicted Properties/Interactions Application Area References
Density Functional Theory (DFT) Molecular geometry, electronic structure (HOMO/LUMO), vibrational spectra.Materials Science (e.g., semiconductors), Spectroscopy. nih.govresearchgate.net
Molecular Dynamics (MD) Dynamic nature of protein-ligand complexes, self-assembly processes.Drug Discovery, Supramolecular Chemistry. nih.gov
Molecular Docking Binding affinity and mode to biological targets (e.g., enzymes).Structure-Based Drug Design (e.g., antifungal, anticancer). nih.govnih.gov
Quantitative Electrostatic Potential Analysis (ESP) Active sites for non-covalent interactions (e.g., hydrogen bonding).Crystal Engineering, Co-crystal Design. researchgate.net

Integration into Hybrid Material Systems and Multicomponent Architectures

The true potential of 2-(6-Bromohexyl)-2H-benzo[d] acs.orgnih.govresearchgate.nettriazole may be realized when it is used not as a standalone molecule, but as a component within more complex systems. The bromohexyl chain is an ideal linker for covalently integrating the functional BTz core into larger architectures.

Emerging opportunities include:

Hybrid Organic-Inorganic Materials: The BTz ligand can be used in the synthesis of metal-organic frameworks (MOFs), creating porous materials with tailored electronic properties for applications in catalysis, sensing, or gas storage. mdpi.com

Conjugated Polymers and Copolymers: The compound can be converted into a monomer and incorporated into conjugated polymer chains. This approach allows for the creation of materials where the electronic and photophysical properties of the BTz unit are combined with the processability and mechanical properties of a polymer. mdpi.com

Multicomponent Crystals (Co-crystals): Benzotriazole can form co-crystals with other organic molecules through specific hydrogen bonding and other non-covalent interactions. researchgate.net This strategy of crystal engineering allows for the creation of new solid-state materials with properties that are distinct from the individual components, potentially leading to enhanced solubility, stability, or unique optical characteristics.

Molecular Hybrids: In medicinal chemistry, the concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with multiple modes of action. Benzotriazole has been successfully used in creating hybrids, such as benzodiazepine-1,2,3-triazole derivatives, for therapeutic applications. nih.govresearchgate.net

These strategies move beyond single-molecule design, focusing on the collective properties that arise from the controlled spatial arrangement of functional units, opening a new frontier for the design of sophisticated, high-performance materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or cycloaddition. For bromoalkyl derivatives, a common approach is to react benzotriazole precursors with 1,6-dibromohexane under reflux in polar aprotic solvents like DMSO (18 hours at 80–100°C). Post-reaction, distillation under reduced pressure and crystallization using water-ethanol mixtures yield the compound (65% efficiency, m.p. 141–143°C) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also be employed for triazole ring formation, with propargyl bromide and aryl azides in one-pot reactions .

Q. How can spectroscopic methods verify the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for benzotriazole), bromohexyl chain protons (δ 1.2–3.5 ppm), and methylene groups adjacent to the triazole ring (δ 4.2–4.8 ppm). Carbon signals for the brominated chain appear at δ 20–35 ppm, while triazole carbons resonate at δ 120–150 ppm .
  • IR Spectroscopy : Absorbance bands for C-Br (550–650 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol-water (1:3 v/v) enhances purity, with monitoring via TLC (Rf ≈ 0.5 in ethyl acetate). For brominated byproducts, fractional distillation at 10–15 mmHg is recommended .

Advanced Research Questions

Q. How to evaluate the compound’s biological activity against cancer cell lines?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT) on MCF-7 and HeLa cells. Prepare test solutions in DMSO (≤0.1% final concentration) and incubate for 48–72 hours. Compare IC₅₀ values to cisplatin controls. For structure-activity insights, synthesize analogs with varied aryl substituents and analyze trends in potency .

Q. What computational methods predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Docking poses (RMSD <2.0 Å) highlight hydrogen bonds with active-site residues (e.g., Lys721) and hydrophobic contacts with alkyl chains .

Q. How do solvatochromic effects influence photophysical properties?

  • Methodological Answer : Dissolve the compound in solvents of varying polarity (e.g., hexane, DMSO). Measure UV-Vis absorption (λmax 280–320 nm) and fluorescence emission (λem 350–400 nm). Plot Stokes shift vs. solvent polarity index (ET30) to quantify solvatochromism. TD-DFT calculations correlate experimental shifts with solvent dielectric effects .

Q. What are the environmental impacts and degradation pathways?

  • Methodological Answer : Perform OECD 301F biodegradation tests in aqueous media (pH 7, 25°C). Monitor via HPLC for brominated byproducts (e.g., 6-bromohexanol). Ecotoxicity assays on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) assess acute toxicity. Remediation strategies include Fenton oxidation (Fe²⁺/H₂O₂) to cleave the triazole ring .

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2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.